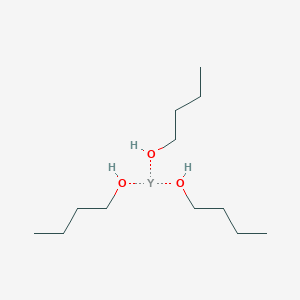

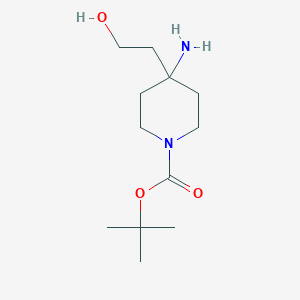

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate and its derivatives involves multi-step chemical processes that start with readily available materials. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of crizotinib, is synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate through a three-step process, achieving a total yield of 49.9% (Kong et al., 2016).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate derivatives has been extensively studied using techniques such as X-ray crystallography, NMR spectroscopy, and MS. For instance, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal a distinct axial orientation of the isobutyl side chain and strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure, demonstrating the compound's crystalline nature and molecular interactions (Didierjean et al., 2004).

Chemical Reactions and Properties

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate participates in various chemical reactions, including condensation, acylation, and substitution, to form complex structures. These reactions are critical for the synthesis of pharmaceutical compounds like Vandetanib, highlighting its chemical versatility and reactivity (Wang et al., 2015).

Physical Properties Analysis

The physical properties of tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. For example, the crystal and molecular structure analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate reveals its crystallization in the monoclinic space group, with specific bond lengths and angles typical for piperazine-carboxylate structures (Mamat et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Industrial Applications

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate is pivotal in the synthesis of pharmaceutical compounds, demonstrated by its role in the production of Vandetanib, a therapeutic agent. This compound is utilized in a sequence involving substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, reflecting its versatile application in synthetic routes that emphasize higher yield and commercial viability on an industrial scale (W. Mi, 2015).

Chemical Synthesis and Environmental Considerations

The chemical's role extends to environmental applications, where its derivatives, like Methyl Tert-Butyl Ether (MTBE), are explored for their potential in environmental remediation. Research on the decomposition of air toxics using radio frequency (RF) plasma reactors highlights the feasibility of decomposing MTBE, a common gasoline additive, into less harmful substances, showcasing the environmental benefits of utilizing such chemical processes (L. Hsieh et al., 2011).

Biomedical Research Applications

In biomedical research, compounds containing tert-butyl groups, such as the discussed chemical, are investigated for their potential as antioxidants and in the synthesis of bioactive molecules. The examination of natural neo acids and neo alkanes, including their synthetic analogs and derivatives, underscores the interest in these compounds for their biological activities and prospective applications in medicine, showcasing their utility in the development of new therapeutics and as components in cosmetic, agronomic, and pharmaceutical industries (V. Dembitsky, 2006).

Safety And Hazards

The compound is considered hazardous and has the following hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Eigenschaften

IUPAC Name |

tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-7-4-12(13,5-8-14)6-9-15/h15H,4-9,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBYEYHPFWQATF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

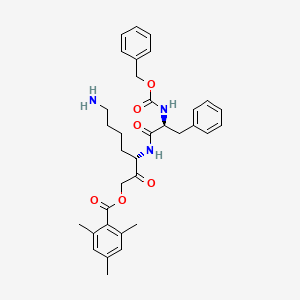

![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)